
5-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Applications De Recherche Scientifique
Material Science and Electrochemistry
One area of application is in the development of materials with unique electrochromic properties. For example, compounds with fluorophenyl groups have been used to synthesize organic crystals exhibiting metallic luster and conducting polymers with significant electrochromic behavior. These materials show promise for use in electronic displays, smart windows, and other applications where reversible color change is desirable. The synthesis and electrochemical polymerization of related compounds reveal their potential for creating dual-type electrochromic devices with fast switching times and high optical contrast, indicating their utility in developing new electrochromic materials and devices (Arslan et al., 2007).
Medicinal Chemistry and Biological Applications
Another significant area of application is in the discovery and development of new pharmaceutical agents. Derivatives of pyrrole, especially those with modifications at the fluorophenyl moiety, have been investigated for various biological activities. These compounds are explored as inhibitors of enzymes like glycolic acid oxidase and HMG-CoA reductase, indicating their potential in treating conditions like hyperoxaluria and hypercholesterolemia, respectively. The structure-activity relationship studies of these compounds provide insights into designing more potent inhibitors with improved pharmacological profiles (Rooney et al., 1983).
Chemical Synthesis and Catalysis
Compounds with the specified structural features also find applications in chemical synthesis and catalysis. For instance, the nucleophilic cyclization of gem-difluoroolefins to synthesize heteroaromatic compounds showcases the utility of these structures in generating complex molecules with potential applications in drug discovery and material science (Ichikawa et al., 2000). Additionally, the development of corrosion inhibitors based on pyrrole derivatives for protecting metals against corrosion further demonstrates the chemical utility of such compounds in industrial applications (Verma et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-15-3-11-19(12-4-15)26-21(17-7-9-18(25)10-8-17)23(22(27)24(26)28)31(29,30)20-13-5-16(2)6-14-20/h3-14,21,27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCESUBUOCYDSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

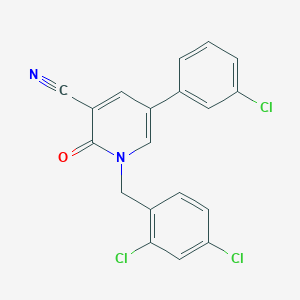
![(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2964439.png)

![N-[(2S)-2-(Dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2964443.png)
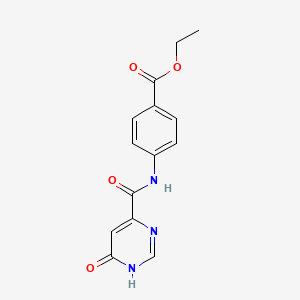

![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)

![2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2964449.png)
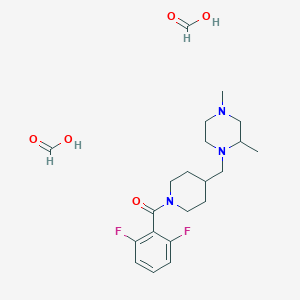
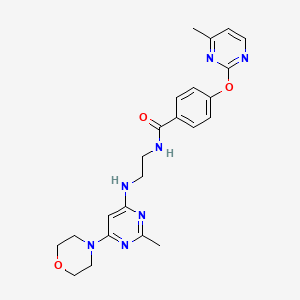

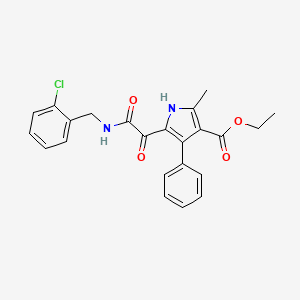
![3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2964457.png)